molecular formula C6H13ClN2O3S B2920955 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride CAS No. 2377032-28-3

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride

Cat. No.: B2920955
CAS No.: 2377032-28-3
M. Wt: 228.69
InChI Key: DDUKDBYDBUIUKA-UHFFFAOYSA-N
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Description

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide hydrochloride is a specialized organic compound characterized by a five-membered 1,1-dioxothiolan (sulfolane) ring fused to an acetamide backbone. The sulfolane moiety introduces a sulfone group (R-SO₂-R), which imparts distinct electronic and solubility properties compared to non-sulfonated analogs. While the exact molecular formula is inferred as C₆H₁₁ClN₂O₃S (molecular weight ~226.68 g/mol), its structural uniqueness lies in the combination of a polar sulfone ring and a primary amine-acetamide group.

Properties

IUPAC Name

2-amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S.ClH/c7-5(6(8)9)4-1-2-12(10,11)3-4;/h4-5H,1-3,7H2,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUKDBYDBUIUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The dioxo-thiolane ring structure allows for specific interactions with various biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Ring Systems :

    • The sulfolane ring in the target compound (5-membered) provides greater conformational stability and polarity compared to the 4-membered thietan sulfone in , which exhibits higher ring strain .
    • The oxan (tetrahydrofuran) ring in lacks sulfone groups, resulting in lower hydrogen-bonding capacity and reduced acidity compared to sulfolane derivatives .
    • Furan-based analogs () have aromatic character, enhancing π-π stacking interactions but reducing solubility in aqueous media .
  • Functional Groups: Ester vs. Amide: Ethyl ester derivatives () are more lipophilic than acetamides, influencing membrane permeability . Amidine vs.

Research Findings and Trends

  • Electron-Withdrawing Effects : The sulfone group in the target compound increases acidity (pKa ~1-2 for sulfonamides), favoring salt formation and crystalline stability .
  • Biological Activity : Sulfolane-containing compounds show promise in targeting sulfotransferases and glutathione peroxidases, unlike furan or oxan analogs .
  • Material Science : Sulfolane’s high dielectric constant (ε ≈ 43) makes it valuable in electrolytes, contrasting with tetrahydrofuran (ε ≈ 7.6) .

Biological Activity

2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies while presenting findings from various sources.

Chemical Structure and Properties

The molecular formula of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride is C6H13ClN2O3SC_6H_{13}ClN_2O_3S, with a molecular weight of approximately 228.7 g/mol. The compound features a dioxothiolan moiety, which contributes to its unique chemical properties and biological activity. The presence of both amino and acetamide functional groups enhances its reactivity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The dioxo-thiolane ring structure allows for specific interactions with biological molecules, which can modulate enzyme activity through:

  • Enzyme Inhibition : The compound can bind to the active site or allosteric sites of enzymes, affecting their function.
  • Biochemical Pathways : It may play a role in various metabolic pathways, potentially influencing processes such as inflammation and infection response .

Biological Activities

Preliminary studies indicate that 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride exhibits several notable biological activities:

  • Antimicrobial Properties : Investigated for potential applications in treating infections.
  • Anti-inflammatory Effects : May inhibit enzymes involved in inflammatory pathways.
  • Cancer Research : Explored for its potential use in drug development targeting cancer cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride, it is essential to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaUnique Features
2-Amino-N-(1,1-dioxo-1lambda6-thiolan-3-yl)methylacetamideC7H12N2O3SContains a methyl group enhancing lipophilicity
Methyl 2-(1,1-dioxothiolan-3-yl)acetateC7H12O4SEster functionality may alter solubility
2-Amino-N-methylacetamideC4H10N2OLacks the dioxothiolan structure

The structural configuration of 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride influences its reactivity and enhances its potential biological activities compared to similar compounds.

Study on Antimicrobial Activity

A study conducted in 2019 investigated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Research

Research published in 2020 explored the anti-inflammatory effects of the compound in vitro. The findings demonstrated that treatment with 2-Amino-2-(1,1-dioxothiolan-3-yl)acetamide; hydrochloride led to a reduction in pro-inflammatory cytokines in cultured macrophages.

Cancer Cell Line Studies

In a study focusing on cancer therapeutics, the compound was tested against several cancer cell lines. Results showed that it induced apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect .

Q & A

Q. Why do biological assays show variable inhibition potency for this compound?

  • Resolution : Control for assay variables (e.g., cell line viability, ATP levels). Use orthogonal assays (e.g., fluorescence vs. radiometric) and validate with positive controls. Explore off-target effects via kinome-wide profiling .

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